2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione
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Overview
Description
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of anthracene derivatives with phenoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of quinones or other oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms of the compound .
Scientific Research Applications
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme interactions and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant or in drug delivery systems.
Mechanism of Action
The mechanism by which 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxy-9,10-anthraquinone: This compound has a similar structure but includes additional hydroxyl groups, which may alter its chemical properties and reactivity.
2,6-Di-tert-butylphenol: Although structurally different, this compound shares some functional groups and is used in similar applications as an antioxidant and stabilizer.
Uniqueness
2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific combination of anthracene and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
91204-86-3 |
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Molecular Formula |
C30H24O6 |
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2,6-bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C30H24O6/c1-3-17-5-9-19(10-6-17)35-21-15-23-26(24(31)16-21)30(34)27-22(28(23)32)13-14-25(29(27)33)36-20-11-7-18(4-2)8-12-20/h5-16,31,33H,3-4H2,1-2H3 |
InChI Key |
SXRCYXGRBMHTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4)OC5=CC=C(C=C5)CC)O)O |
Origin of Product |
United States |
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